

# Methyl 2-Bromopentanoate: A Comprehensive Technical Guide for Researchers

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## Compound of Interest

Compound Name: Methyl 2-bromopentanoate

Cat. No.: B042125

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This guide provides an in-depth technical overview of **methyl 2-bromopentanoate** (CAS No. 19129-92-1), a versatile building block in modern organic synthesis. Intended for researchers, scientists, and professionals in drug development and chemical manufacturing, this document elucidates the compound's core properties, synthesis, reactivity, applications, and safety protocols, grounding all technical claims in authoritative references.

## Core Chemical Identity and Properties

**Methyl 2-bromopentanoate**, also known as methyl  $\alpha$ -bromovalerate, is a halogenated ester with a chiral center at the  $\alpha$ -carbon. Its utility in synthesis stems from the strategic placement of a reactive bromine atom adjacent to an electron-withdrawing ester group, which activates the  $\alpha$ -position for nucleophilic substitution.

## Physicochemical Data

A summary of the key physicochemical properties of **methyl 2-bromopentanoate** is presented in Table 1. This data is crucial for its handling, reaction setup, and purification.

Property	Value	Source(s)
CAS Number	19129-92-1	
Molecular Formula	C <sub>6</sub> H <sub>11</sub> BrO <sub>2</sub>	
Molecular Weight	195.05 g/mol	
Appearance	Colorless to light yellow liquid	
Boiling Point	210-211 °C	
Density	~1.38 g/mL	
Solubility	Soluble in most organic solvents (e.g., ethanol, ether, chloroform)	

## Spectroscopic Profile

Spectroscopic analysis is fundamental for the verification of the structure and purity of **methyl 2-bromopentanoate**. Representative data is compiled in Table 2.

Spectroscopic Technique	Key Features and Representative Data
$^1\text{H}$ NMR	The proton on the $\alpha$ -carbon (adjacent to the bromine) typically appears as a triplet or doublet of doublets. The methyl ester protons will be a singlet, and the aliphatic protons of the pentyl chain will show characteristic multiplets.
$^{13}\text{C}$ NMR	The carbonyl carbon of the ester will have a chemical shift in the downfield region. The $\alpha$ -carbon bonded to the bromine will also be significantly deshielded.
Infrared (IR) Spectroscopy	A strong absorption band corresponding to the C=O stretch of the ester group is expected around $1730\text{-}1750\text{ cm}^{-1}$ . C-Br stretching vibrations will be observed in the fingerprint region.
Mass Spectrometry (MS)	The mass spectrum will show a characteristic isotopic pattern for bromine ( $^{79}\text{Br}$ and $^{81}\text{Br}$ in a nearly 1:1 ratio). Common fragmentation patterns involve the loss of the methoxy group ( $-\text{OCH}_3$ ) or the entire ester group.

## Synthesis of Methyl 2-Bromopentanoate: A Step-by-Step Protocol

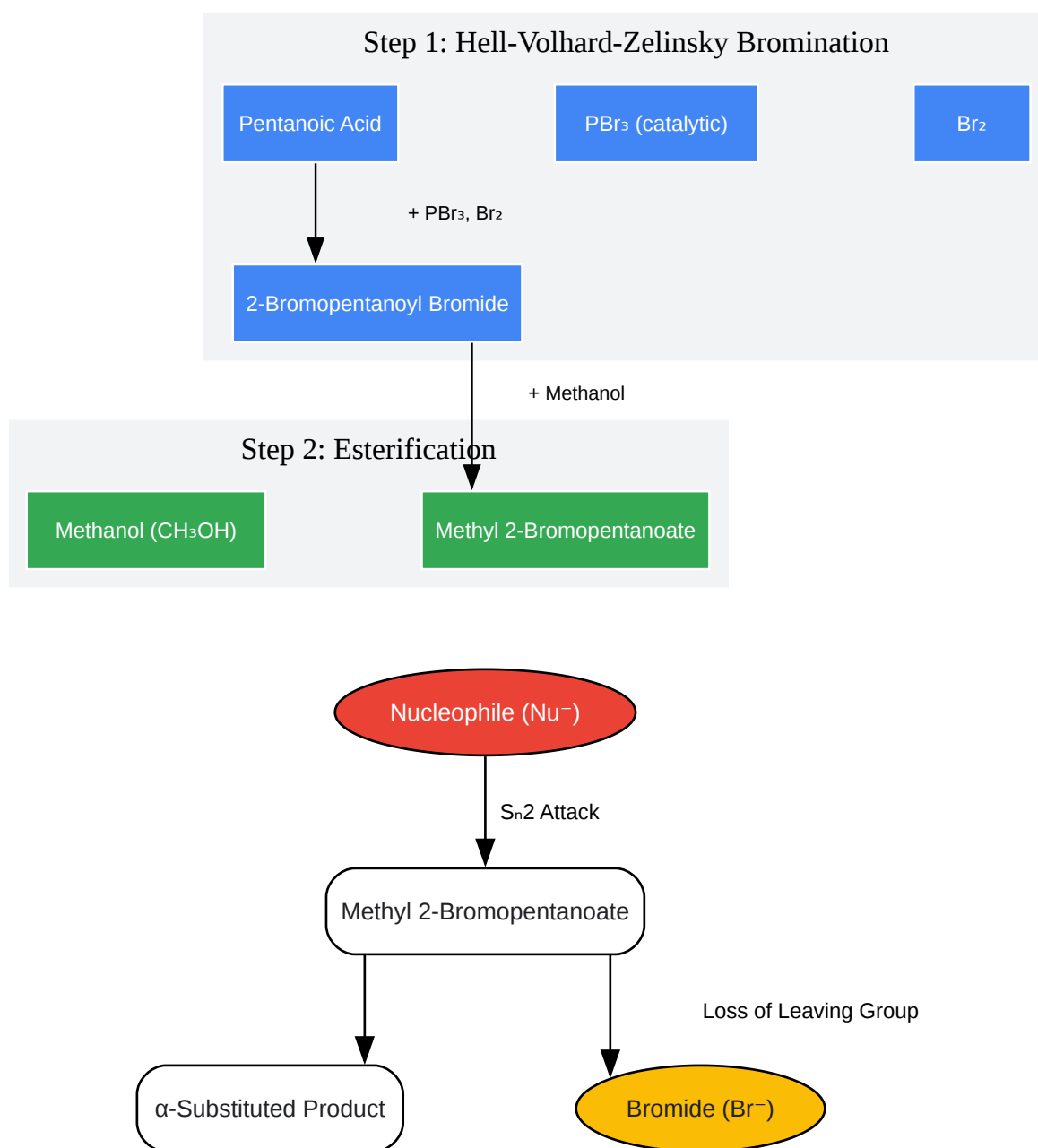
The most common and reliable method for the synthesis of **methyl 2-bromopentanoate** involves a two-step process: the  $\alpha$ -bromination of pentanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by esterification.

### The Underlying Chemistry: Why this Route is Effective

The Hell-Volhard-Zelinsky reaction is a cornerstone of organic synthesis for the selective  $\alpha$ -halogenation of carboxylic acids. The reaction proceeds through the in-situ formation of an acyl bromide, which more readily enolizes than the parent carboxylic acid. This enol intermediate then undergoes electrophilic attack by bromine at the  $\alpha$ -position. Subsequent esterification of

the resulting 2-bromopentanoyl bromide or 2-bromopentanoic acid with methanol yields the desired product. This method is favored for its high regioselectivity for the  $\alpha$ -position.

## Experimental Workflow



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Caption: General  $\text{S}_\text{N}2$  reaction of **methyl 2-bromopentanoate**.

# Applications in Drug Development and Fragrance Industry

**Methyl 2-bromopentanoate** is a valuable intermediate in several high-value chemical industries.

## Pharmaceutical Synthesis

This compound and its close analogs are key starting materials in the synthesis of various active pharmaceutical ingredients (APIs). A notable application is in the synthesis of antiepileptic drugs. For instance, the structurally similar methyl 2-bromobutanoate is a crucial building block in the synthesis of Brivaracetam and Levetiracetam. In these syntheses, the  $\alpha$ -bromo ester is reacted with a nucleophilic amine-containing intermediate to construct the core structure of the final drug molecule.

## Agrochemicals

It serves as an intermediate in the production of certain herbicides and insecticides, where the  $\alpha$ -bromo ester moiety is used to build the desired molecular framework.

## Fragrance and Flavor Industry

**Methyl 2-bromopentanoate** is used as a precursor in the synthesis of various fragrance compounds. Its sweet, fruity, and floral scent profile makes it a desirable component in perfumes, colognes, and other scented products.

## Safety, Handling, and Disposal

As with all reactive chemical reagents, proper handling and disposal of **methyl 2-bromopentanoate** are paramount for laboratory safety.

## Hazard Identification

- Causes skin irritation.
- Causes serious eye irritation.
- May cause respiratory irritation.

- Flammable liquid and vapor.

## Recommended Handling Procedures

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Fire Prevention: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.
- Static Discharge: Take precautionary measures against static discharge.

## Storage and Disposal

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.

## Conclusion

**Methyl 2-bromopentanoate** is a chemical intermediate of significant value, particularly in the pharmaceutical and fragrance industries. Its straightforward synthesis, coupled with the versatile reactivity of the  $\alpha$ -bromo ester functionality, makes it an indispensable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in research and development.

## References

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- To cite this document: BenchChem. [Methyl 2-Bromopentanoate: A Comprehensive Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b042125#methyl-2-bromopentanoate-cas-number-and-properties\]](https://www.benchchem.com/product/b042125#methyl-2-bromopentanoate-cas-number-and-properties)

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